4,5-Dianilinophthalimide (DAPH) is a synthetic organic compound that belongs to the class of phthalimide derivatives. It has gained significant attention in scientific research due to its diverse biological activities and potential therapeutic applications. DAPH acts as a protein-tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) signal transduction pathway. [, , , , ]
4,5-Dianilinophthalimide is synthesized from phthalimide derivatives through palladium-catalyzed amination reactions. It belongs to a class of compounds known for their biological activity against protein-tyrosine kinases, making it significant in medicinal chemistry and drug development.
The synthesis of 4,5-Dianilinophthalimide typically employs palladium-catalyzed amination as the key method. The process involves the coupling of phthalimide with substituted anilines under specific conditions to form the desired product.
This method has been shown to be modular, enabling the incorporation of different nucleophiles into the molecular framework, which can lead to a variety of derivatives with potential biological activities .
The molecular structure of 4,5-Dianilinophthalimide features two aniline groups attached to a phthalimide core.
The structural properties contribute significantly to its mechanism of action as a selective inhibitor of protein-tyrosine kinases.
4,5-Dianilinophthalimide can participate in various chemical reactions:
The mechanism by which 4,5-Dianilinophthalimide exerts its biological effects primarily involves its action as a protein-tyrosine kinase inhibitor.
While specific physical properties like melting point and boiling point are not extensively documented, some general characteristics can be inferred:
These properties influence its handling and application in laboratory and industrial settings.
4,5-Dianilinophthalimide has a diverse range of applications across various scientific fields:
4,5-Dianilinophthalimide (DAPH-1; CGP 52411) is a potent and selective ATP-competitive inhibitor of the EGFR tyrosine kinase domain. It binds to the kinase pocket with high specificity, exploiting unique structural features of the EGFR ATP-binding site. The compound exhibits an IC₅₀ of 0.3 µM against purified EGFR kinase in vitro, significantly lower than observed for most other kinases [4] [2].
The inhibition mechanism centers on the compound’s dianilinophthalimide scaffold, which mimics key elements of the adenine ring of ATP. Molecular modeling studies reveal that the phthalimide core occupies the adenine-binding pocket, while the two anilino substituents extend into adjacent hydrophobic regions unique to EGFR’s kinase domain. This binding displaces ATP and prevents the transfer of phosphate groups to tyrosine residues on substrate proteins. The specific hydrogen bonding between the phthalimide carbonyl groups and conserved residues (e.g., Cys 773, Thr 830) in the EGFR kinase domain underpins its selectivity [2] [6].
DAPH-1 demonstrates exceptional selectivity for EGFR and the related p185c-erbB2 kinase over other receptor tyrosine kinases. Cellular assays confirm minimal inhibition of platelet-derived growth factor receptor (PDGFR) or vascular endothelial growth factor receptor (VEGFR) even at concentrations exceeding 50 µM [2] [3]. In vivo studies further validate this selectivity: DAPH-1 potently inhibited tumors driven by EGFR or p185c-erbB2 overexpression (A431 epidermoid carcinoma and SK-OV-3 ovarian adenocarcinoma xenografts) but showed no activity against PDGFR-driven tumors [2] [5].
Table 1: Selectivity Profile of 4,5-Dianilinophthalimide Against Key Tyrosine Kinases
Kinase Target | Inhibition (IC₅₀) | Cellular Activity | In Vivo Tumor Model Impact |
---|---|---|---|
EGFR | 0.3 µM | Suppressed autophosphorylation | A431 tumor regression |
p185c-erbB2 | ~1 µM | Suppressed autophosphorylation | SK-OV-3 tumor regression |
PDGFR | >50 µM | No inhibition | No tumor regression |
VEGFR | >50 µM | Not tested | Not tested |
DAPH-1 selectively blocks ligand-induced autophosphorylation of EGFR and p185c-erbB2 (HER2) in intact cells. At concentrations of 1–10 µM, it abolishes EGF-stimulated EGFR phosphorylation in A431 cells and heregulin-stimulated p185c-erbB2 phosphorylation in SK-OV-3 cells. This inhibition occurs without affecting receptor dimerization or ligand binding, confirming its specific action on kinase activation [2] [3]. Critically, receptor autophosphorylation is the initial step in downstream signal amplification; its blockade by DAPH-1 disrupts the entire signaling cascade.
The compound profoundly impacts immediate-early gene expression regulated by EGFR signaling. It potently inhibits EGF-induced c-fos mRNA expression in responsive cell lines, with near-complete suppression observed at 10 µM. This effect stems from the interruption of the Ras/Raf/MAPK pathway downstream of EGFR, which normally activates transcription factors like Elk-1 that drive c-fos transcription. The c-fos gene product, Fos, is a component of the AP-1 transcription factor complex, which regulates genes involved in cell proliferation and survival. Thus, DAPH-1’s action on transcriptional regulation contributes significantly to its antiproliferative effects [2] [3].
Deregulated EGFR/p185c-erbB2 signaling creates self-sustaining oncogenic loops in cancers characterized by receptor overexpression or constitutive activation. DAPH-1 disrupts these loops at multiple levels:
This multi-level disruption translates to potent in vivo antitumor activity. DAPH-1 administration (100 mg/kg orally) significantly inhibited the growth of EGFR-overexpressing A431 and HER2-overexpressing SK-OV-3 tumor xenografts in nude mice. Notably, no overt cumulative toxicity was observed despite high efficacy, indicating a favorable therapeutic window attributable to its kinase selectivity [2] [4].
Table 2: Antitumor Activity of 4,5-Dianilinophthalimide in Preclinical Models
Tumor Model | Driver Mechanism | DAPH Treatment Effect | Compatible Mechanism |
---|---|---|---|
A431 Xenograft | EGFR Overexpression | Potent tumor regression | EGFR kinase inhibition |
SK-OV-3 Xenograft | p185c-erbB2 Overexpression | Potent tumor regression | p185c-erbB2 kinase inhibition |
PDGFR-driven Tumor | PDGFR Activation | No significant inhibition | Lack of PDGFR inhibition |
Table 3: Chemical Properties of 4,5-Dianilinophthalimide
Property | Value | Source |
---|---|---|
Systematic Name | 5,6-Bis(phenylamino)-1H-isoindole-1,3(2H)-dione | CHEBI [8] |
CAS Registry Number | 145915-58-8 (or 157168-02-0) | ChemicalBook [6] |
Molecular Formula | C₂₀H₁₅N₃O₂ | PubChem [1] [9] |
Molecular Weight | 329.35 g/mol | PubChem [1] |
SMILES | O=C1NC(=O)C2=CC(NC3=CC=CC=C3)=C(NC4=CC=CC=C4)C=C12 | NCATS [4] |
Solubility (DMSO) | ~30 mg/mL | ChemicalBook [6] |
Melting Point | >185°C (decomposition) | ChemicalBook [6] |
Primary Biological Role | Tyrosine Kinase Inhibitor (EGFR selective) | CHEBI [8] |
Recent Research Directions:While initial development focused on oncology, DAPH-1 has shown unexpected potential as an anti-amyloid compound. It demonstrates dose-dependent efficacy in curing prion-positive yeast cells ([PSI+] Δ-PDR5), significantly outperforming standard agents like DMSO [4]. Furthermore, its rapid hepatic metabolism (in vivo) spurred the development of fluorinated analogs (e.g., DAPH-2) with improved stability while retaining kinase inhibitory activity [4] [6]. These findings illustrate the evolving therapeutic potential of this chemical scaffold beyond its original application.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7